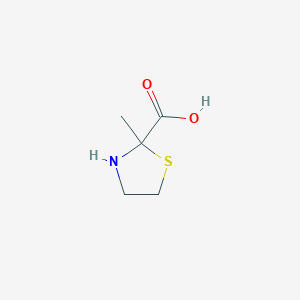

2-Methyl-1,3-thiazolidine-2-carboxylic acid

Descripción general

Descripción

2-Methyl-1,3-thiazolidine-2-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure imparts significant pharmacological properties, making it a subject of extensive research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-thiazolidine-2-carboxylic acid typically involves the reaction of cysteine with formaldehyde under acidic conditions. The process can be summarized as follows:

Step 1: Cysteine reacts with formaldehyde to form a Schiff base.

Step 2: The Schiff base undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pH, are crucial to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency and product isolation.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-1,3-thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Esters and amides of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research indicates that thiazolidine derivatives, including 2-methyl-1,3-thiazolidine-2-carboxylic acid, exhibit significant antioxidant activity. This property is attributed to the presence of thiol groups which can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that the compound could potentially enhance the levels of thiol groups in mitochondria, suggesting a role in cellular defense mechanisms against oxidative damage .

Synthesis of Amino Acids

The compound serves as a precursor for synthesizing various amino acids through reactions with L-cysteine. It has been shown to facilitate the enzymatic and non-enzymatic liberation of free L-cysteine in rat tissues, indicating its potential usefulness in amino acid metabolism studies .

Biochemical Applications

Role in Thiol Metabolism

this compound is involved in thiol metabolism pathways. It participates in the formation of thiazolidine derivatives that can influence the levels of reduced glutathione and other low molecular weight thiols within cells. These compounds play critical roles in maintaining redox balance and cellular homeostasis .

Analytical Applications

The compound has been utilized in high-performance liquid chromatography (HPLC) assays for the simultaneous determination of plasma levels of various aminothiols. A recent study developed an HPLC method that allows for accurate quantification of this compound alongside other thiols, enhancing our understanding of its physiological relevance .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant properties of thiazolidine derivatives through various assays measuring their ability to scavenge free radicals. Results indicated that this compound significantly reduced oxidative stress markers in vitro.

Case Study 2: Enzymatic Hydrolysis

In another research project, the enzymatic hydrolysis of thiazolidine derivatives was investigated to understand their metabolic pathways. The study found that this compound could be metabolized to yield free cysteine under specific conditions, highlighting its potential as a therapeutic agent in cysteine-related disorders .

Mecanismo De Acción

The mechanism by which 2-Methyl-1,3-thiazolidine-2-carboxylic acid exerts its effects involves interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Molecular Pathways: It may influence cellular processes by interacting with proteins and nucleic acids, affecting gene expression and signal transduction.

Comparación Con Compuestos Similares

2-Methyl-1,3-thiazolidine-2-carboxylic acid can be compared with other thiazolidine derivatives:

Similar Compounds: Thiazolidine-4-carboxylic acid, 2-Methylthiazolidine-4-carboxylic acid.

Uniqueness: The presence of the methyl group at the 2-position and the carboxylic acid functionality distinguishes it from other thiazolidines, enhancing its reactivity and biological activity.

Actividad Biológica

2-Methyl-1,3-thiazolidine-2-carboxylic acid (MTC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the thiazolidine family, which is characterized by the presence of sulfur and nitrogen in a five-membered ring. The biological activity of MTC includes antimicrobial, antifungal, anti-inflammatory, and potential anticancer effects. This article reviews the current understanding of its biological activities supported by various studies.

- IUPAC Name : this compound

- Chemical Formula : C₅H₉NO₂S

- Molecular Weight : 146.21 g/mol

- Solubility : Soluble in water

Antimicrobial Activity

The antimicrobial properties of MTC have been extensively studied. Research indicates that derivatives of thiazolidine compounds exhibit varying degrees of antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

A study synthesized various thiazolidine derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | Activity against S. aureus | Activity against E. coli | Activity against Candida albicans |

|---|---|---|---|

| MTC | Moderate | Weak | Moderate |

| Derivative A | Strong | Moderate | Weak |

| Derivative B | Weak | Strong | Strong |

The study highlighted that modifications at specific positions on the thiazolidine ring could enhance biological activity, particularly when halogenated substituents were introduced .

Antifungal Activity

MTC has also been reported to possess antifungal properties. In vitro studies demonstrated its effectiveness against various fungal strains, including Candida albicans. The presence of specific functional groups significantly influenced the antifungal activity, with some derivatives showing enhanced efficacy compared to MTC itself .

Anti-inflammatory Effects

Thiazolidine derivatives have been investigated for their anti-inflammatory properties. For instance, a study on thiazolidinones indicated that they could inhibit inflammatory pathways in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Emerging research suggests that MTC may have anticancer properties. Studies conducted on human prostate cancer cell lines revealed that certain thiazolidine derivatives could inhibit cell proliferation and induce apoptosis. These effects are attributed to the modulation of signaling pathways involved in cell survival and death .

Case Study: Anticancer Activity

In a recent experiment involving zebrafish models, researchers observed that exposure to thiazolidinone compounds led to significant alterations in testicular tissue structure, indicating potential reproductive toxicity but also highlighting the need for further investigation into its anticancer mechanisms .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; antifungal activity noted. |

| Anti-inflammatory | Inhibits inflammation in cellular models. |

| Anticancer | Induces apoptosis in cancer cell lines; potential reproductive toxicity observed. |

Propiedades

IUPAC Name |

2-methyl-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-5(4(7)8)6-2-3-9-5/h6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLZHFWGCVPVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296920 | |

| Record name | 2-Methyl-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13084-13-4 | |

| Record name | NSC112683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,3-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.